molecular formula C₅¹³C₃H₁₃NO B1146930 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 CAS No. 1246820-90-5

2-Propionyl-3,4,5,6-tetrahydropyridine-13C3

Cat. No.: B1146930
CAS No.: 1246820-90-5
M. Wt: 142.17
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Description

2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 is a labeled compound with the molecular formula C8H13NO. It is a derivative of 2-Propionyl-3,4,5,6-tetrahydropyridine, where three carbon atoms are replaced with the isotope carbon-13. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Properties

CAS No.

1246820-90-5

Molecular Formula

C₅¹³C₃H₁₃NO

Molecular Weight

142.17

Synonyms

1-(3,4,5,6-Tetrahydro-2-pyridinyl)-1-propanone-13C3;  1’-Oxo-γ-coniceine-13C3; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 typically involves the incorporation of carbon-13 into the molecular structure. One common method is the reaction of 3,4,5,6-tetrahydropyridine with a carbon-13 labeled propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 involves its interaction with specific molecular targets. The isotopic labeling allows researchers to track the compound’s behavior in biological systems, providing insights into its metabolic pathways and interactions with enzymes and receptors. The carbon-13 isotope acts as a marker, enabling detailed studies using techniques such as nuclear magnetic resonance spectroscopy.

Comparison with Similar Compounds

  • 2-Propionyl-3,4,5,6-tetrahydropyridine
  • 2-Acetyl-3,4,5,6-tetrahydropyridine
  • 2-Butyryl-3,4,5,6-tetrahydropyridine

Comparison: 2-Propionyl-3,4,5,6-tetrahydropyridine-13C3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. This labeling allows for more precise studies in various scientific fields. While other compounds like 2-Acetyl-3,4,5,6-tetrahydropyridine and 2-Butyryl-3,4,5,6-tetrahydropyridine share similar structures, they lack the isotopic marker, making them less suitable for certain types of research .

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